

Structural Comparison of Mammalian Heme Peroxidases

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Compound of Interest

Compound Name: HMPO

Cat. No.: B038280

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The mammalian heme peroxidase family shares significant sequence and structural homology. These enzymes are crucial for innate immunity and hormone synthesis. Below is a table summarizing key structural and molecular characteristics of MPO, EPO, LPO, and TPO in human, bovine, and murine species.

Feature	Myeloperoxidase (MPO)	Eosinophil Peroxidase (EPO)	Lactoperoxidase (LPO)	Thyroid Peroxidase (TPO)
Species	Human / Bovine / Murine	Human / Bovine / Murine	Human / Bovine / Murine	Human / Bovine / Murine
UniProt ID	--INVALID-LINK-- / P11247 / P11247	--INVALID-LINK-- / P49290 / P49290	--INVALID-LINK-- / P80025 / Q61798	--INVALID-LINK-- / P35419 / P35419
Amino Acid Count	745 / 718 / 718 [1] [2]	715 / 61.8 kDa (Observed) / 61.8 kDa (Observed) [3] [4] [5]	712 / 712 / 629 [6] [7] [8]	933 / 914 / 914 [9] [10]
Molecular Weight (kDa)	~150 (tetramer) [11]	~71 (monomer) [3]	~78 (monomer)	~107 (monomer) [12]
Quaternary Structure	Dimer of heterodimers (A2B2) [11]	Monomer (processed to light and heavy chains) [3] [13]	Monomer	Monomer
PDB ID (Human)	--INVALID-LINK-- , --INVALID-LINK-- , --INVALID-LINK-- [14] [15] [16]	8S9U	-	--INVALID-LINK-- (AlphaFold) [9]
PDB ID (Bovine)	-	-	--INVALID-LINK-- , --INVALID-LINK-- [17] [18]	-
Glycosylation Sites (Human)	5 N-linked sites [11]	2 occupied N-linked sites [13]	5 potential N-linked sites	5 potential N-linked sites
Active Site Key Residues (Human)	His95 (distal), His336 (proximal),	His (distal), His (proximal), Arg, Gln [3] [13]	His109 (distal), His351	His239 (distal), His494 (proximal),

Arg239,
Gln91[11]

(proximal),
Arg255, Gln105

Arg396,
Gln235[19]

Experimental Protocols

This section details common methodologies used in the study of heme peroxidases.

Recombinant Protein Expression and Purification

Objective: To produce sufficient quantities of pure **HMPO** for structural and functional studies.

Methodology:

- **Cloning and Expression Vector Construction:** The cDNA sequence encoding the target **HMPO** is cloned into a suitable expression vector (e.g., pET vector for *E. coli* or pcDNA for mammalian cells). A tag (e.g., His-tag, GST-tag) is often added to facilitate purification.
- **Expression Host Transformation:** The expression vector is transformed into a suitable host organism. *E. coli* is commonly used for its rapid growth and high yield, but mammalian cell lines (e.g., HEK293, CHO) are preferred for proper folding and post-translational modifications of mammalian proteins.
- **Protein Expression Induction:**
 - For *E. coli*: Culture the transformed bacteria to an optimal density (OD600 of 0.6-0.8) and induce protein expression with Isopropyl β -D-1-thiogalactopyranoside (IPTG).
 - For mammalian cells: Transfect the cells with the expression vector and allow for protein expression over 48-72 hours.
- **Cell Lysis and Lysate Clarification:** Harvest the cells and lyse them using appropriate methods (e.g., sonication for bacteria, detergent-based lysis for mammalian cells). Centrifuge the lysate at high speed to pellet cell debris and obtain a clear supernatant containing the recombinant protein.
- **Affinity Chromatography:** Load the cleared lysate onto an affinity chromatography column corresponding to the tag used (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for

GST-tagged proteins).

- **Washing and Elution:** Wash the column with a buffer containing a low concentration of the eluting agent (e.g., imidazole for His-tagged proteins) to remove non-specifically bound proteins. Elute the target protein with a high concentration of the eluting agent.
- **Further Purification (Optional):** If higher purity is required, perform additional chromatography steps such as ion-exchange and size-exclusion chromatography.
- **Protein Purity and Concentration Assessment:** Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford or BCA assay.

X-ray Crystallography

Objective: To determine the three-dimensional structure of an **HMPO** at atomic resolution.

Methodology:

- **Protein Crystallization (Hanging Drop Vapor Diffusion):**[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
 - Grease the rims of a 24-well crystallization plate.
 - Pipette 500 μ L of a reservoir solution (containing a precipitant like PEG, salt, and a buffer) into each well.
 - On a siliconized glass coverslip, mix 1-2 μ L of the purified protein solution (typically 5-10 mg/mL) with an equal volume of the reservoir solution.
 - Invert the coverslip and place it over the well, creating a sealed "hanging drop".
 - Water vapor diffuses from the drop to the reservoir, slowly increasing the protein and precipitant concentration in the drop, which can lead to crystal formation.
 - Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
- **Crystal Harvesting and Cryo-protection:**

- Once crystals of sufficient size have grown, carefully remove them from the drop using a small loop.
- Briefly soak the crystal in a cryo-protectant solution (typically the reservoir solution supplemented with a cryo-agent like glycerol or ethylene glycol) to prevent ice formation during freezing.
- Flash-cool the crystal in liquid nitrogen.
- X-ray Diffraction Data Collection:
 - Mount the frozen crystal on a goniometer in an X-ray beamline (synchrotron or in-house source).
 - Rotate the crystal in the X-ray beam and collect the diffraction patterns on a detector.
- Structure Determination and Refinement:
 - Process the diffraction data to determine the unit cell dimensions and space group.
 - Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
 - Build an atomic model of the protein into the resulting electron density map.
 - Refine the model against the diffraction data to improve its accuracy.

Enzyme Kinetics Assay (Guaiacol Assay)[25][26][27][28][29]

Objective: To measure the catalytic activity of an **HMPO**.

Methodology:

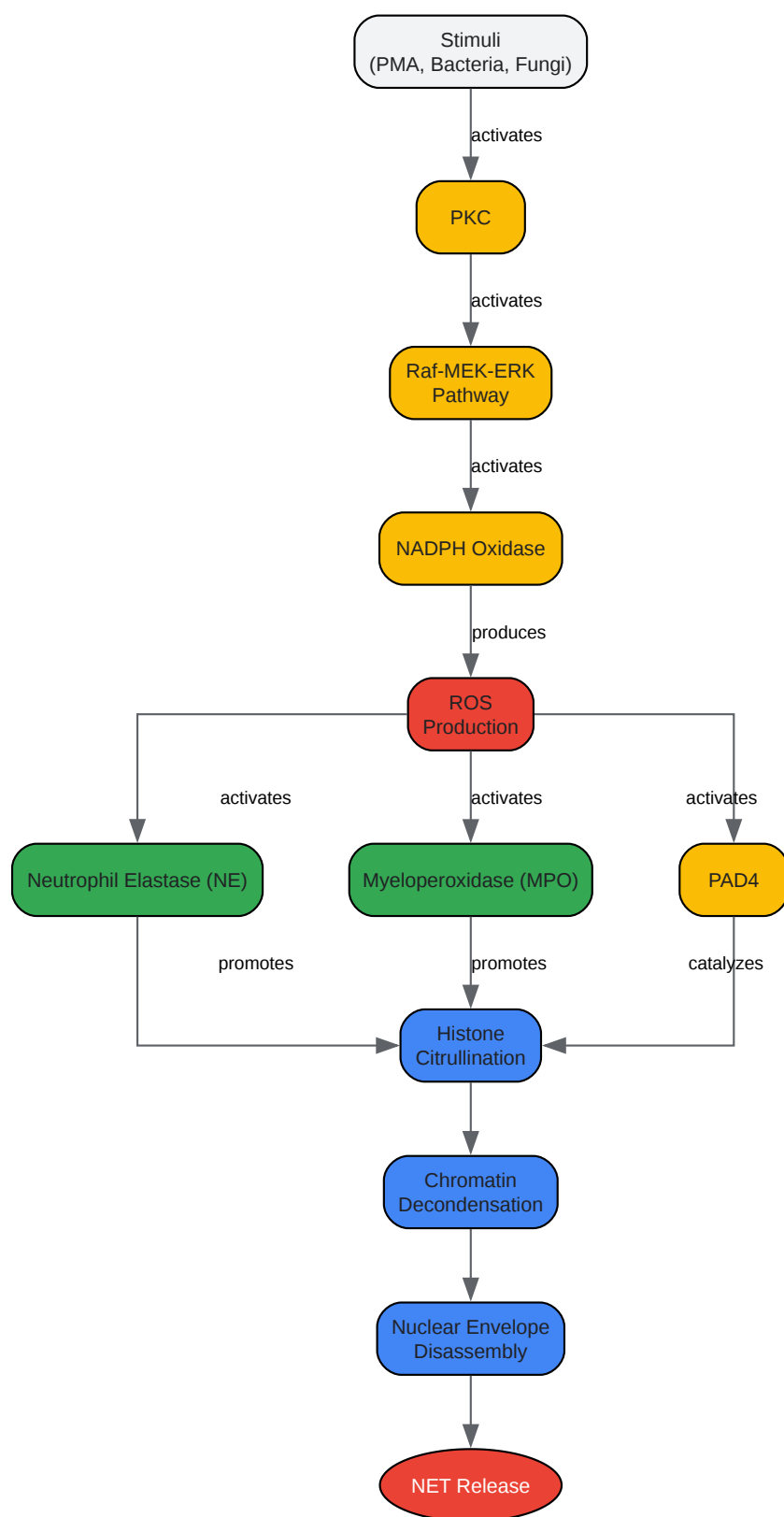
- Reagent Preparation:
 - Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 6.0.

- Hydrogen Peroxide (H₂O₂) Solution: Prepare a 0.5% (w/w) H₂O₂ solution.
- Guaiacol Solution: Prepare a 5% (w/v) guaiacol solution.
- Enzyme Solution: Prepare a working solution of the purified **HMPO** in cold phosphate buffer.
- Assay Procedure:
 - In a 3 mL cuvette, combine the phosphate buffer, H₂O₂ solution, and guaiacol solution.
 - Equilibrate the mixture to 20°C in a spectrophotometer.
 - Initiate the reaction by adding a small volume of the enzyme solution.
 - Immediately mix by inversion and record the increase in absorbance at 420 nm for 3 minutes. The rate of reaction is proportional to the rate of formation of the colored product, tetraguaiacol.
- Calculation of Activity:
 - One unit of peroxidase activity is defined as the amount of enzyme that forms 1.0 mg of purpurogallin from pyrogallol in 20 seconds at pH 6.0 at 20°C. The activity can be calculated from the rate of change in absorbance using the extinction coefficient of the product.

Signaling Pathways and Experimental Workflows

Neutrophil Extracellular Trap (NET) Formation

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, including myeloperoxidase. They are released by neutrophils to trap and kill pathogens. The formation of NETs, a process called NETosis, can be triggered by various stimuli, including pathogens and inflammatory mediators.^{[13][25]}

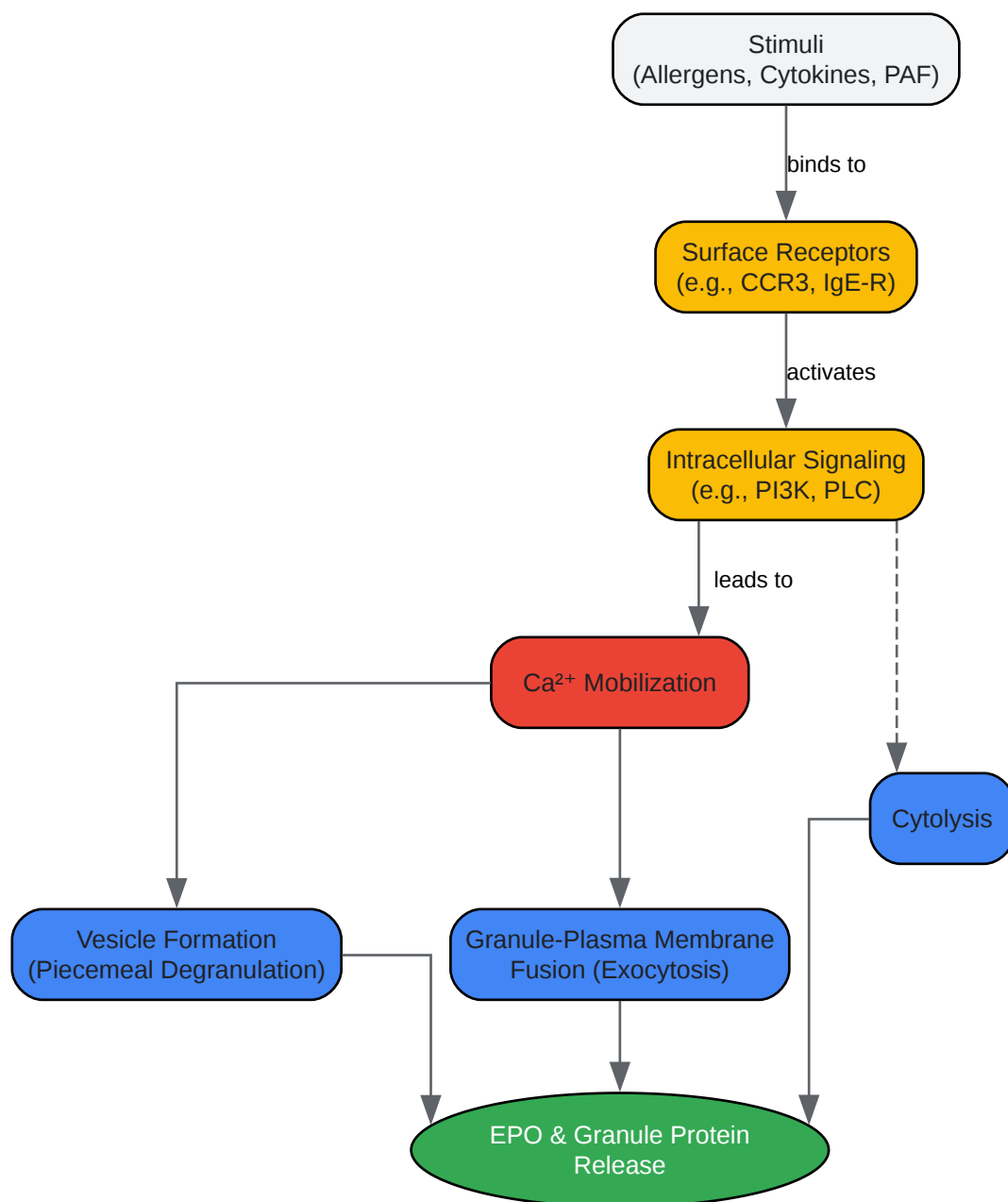


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Neutrophil Extracellular Trap (NET) formation pathway.

Eosinophil Degranulation

Eosinophil degranulation is a key process in the immune response, particularly against parasitic infections and in allergic reactions. It involves the release of granule proteins, including eosinophil peroxidase, into the extracellular space. This process can occur through several mechanisms, including piecemeal degranulation and cytolysis.[6][26][27]



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